(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
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Description
Molecular Structure Analysis
The molecular structure consists of an indole ring system with substituents. The 3D arrangement of atoms, bond angles, and functional groups play a crucial role in its biological activity. Computational studies and spectroscopic techniques (such as Raman spectroscopy ) provide insights into its structure.Scientific Research Applications
Applications in Metabolite Identification and Toxicology
One area of research involving synthetic indole derivatives focuses on metabolite identification through gas chromatography-mass spectrometry, highlighting the compound's relevance in toxicology and drug metabolism studies. For example, Kavanagh et al. (2012) identified urinary metabolites of a synthetic indole-derived cannabimimetic using gas chromatography-mass spectrometry, showcasing the compound's utility in forensic and toxicological applications (Kavanagh et al., 2012).
Environmental and Health Impact Studies
Another research area pertains to the environmental presence and health impacts of related compounds, such as benzophenones and other organic contaminants. For instance, Gao et al. (2015) measured benzophenone-type UV filters in the urine of Chinese young adults, investigating human exposure to commonly used UV filters (Gao et al., 2015).
Pharmacokinetics and Antimycotic Applications
Research on the pharmacokinetics and therapeutic applications of similar compounds, such as pyronaridine in malaria patients, has been conducted to understand the drug's behavior in the body and its efficacy against malaria (Feng et al., 1987).
Exposure Assessment
Studies on human exposure to phenolic and methoxylated organohalogen contaminants (OHCs) through diet and their concentrations in biological samples like breast milk and serum provide insights into the environmental and health risks associated with these compounds (Fujii et al., 2014).
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O2/c23-16-8-5-14(6-9-16)13-29-26-21-18-3-1-2-4-20(18)27(22(21)28)12-15-7-10-17(24)11-19(15)25/h1-11H,12-13H2/b26-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXQEUQTLCCECS-QLYXXIJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=CC=C(C=C3)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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